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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

Cat. No.: B167067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1-Methyl-
2-pyridone (CAS RN: 694-85-9), a crucial heterocyclic building block in organic synthesis and
pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The empirical and spectroscopic data for 1-Methyl-2-pyridone are summarized in the following
tables, providing a quick reference for its structural features.

Table 1: 1H NMR Spectroscopic Data
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Chemical Coupling Instrument
Shift (3) Multiplicity Constant Assignment  Solvent Frequency
ppm (J) Hz (MHz)

7.35 m - H-6 CDCI3 89.56

7.34 m - H-4 CDCI3 89.56

6.57 d 9.12 H-5 CDCI3 300

6.17 d 6.67 H-3 CDCI3 300

3.59 S - N-CH3 CDCI3 300

Note: Assignments are based on typical chemical shifts for pyridone systems and may require
2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift () . Instrument
Assignment Solvent

ppm Frequency (MHz)
162.0 C=0 (C-2) Acetone-D6 90

139.5 C-6 Acetone-D6 90

135.0 C-4 Acetone-D6 90

121.0 C-5 Acetone-D6 90

105.5 C-3 Acetone-D6 90

37.0 N-CH3 Acetone-D6 90

Table 3: IR Spectroscopic Data
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Wavenumber (cm-1) Interpretation

~1660 C=0 stretch (amide)
~1580, ~1540 C=C and C=N stretching
~1470 CH3 bending

~770 C-H out-of-plane bending

Note: IR peak positions are approximate and can vary based on the sampling method (e.g.,
neat, KBr pellet, solution).

Table 4: Mass Spectrometry Data

mlz Interpretation

109 [M]+ (Molecular lon)
80 [M-CHOJ+

52 [CAH4]+

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies representative of the technigques used to acquire the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-Methyl-2-pyridone (5-10 mg) was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCI3) or deuterated acetone (Acetone-D6)
containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred
to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: Bruker Avance 300 or equivalent.
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e Frequency: 300 MHz.

e Temperature: 298 K.

e Number of Scans: 16.

o Relaxation Delay: 1.0 s.
e Pulse Width: 30 degrees.
e Acquisition Time: 4.0 s.

e Spectral Width: 16 ppm.

e Processing: The free induction decay (FID) was Fourier transformed with a line broadening
of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were
referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

Instrument: Bruker WH-90 or equivalent.
e Frequency: 90 MHz.

e Temperature: 298 K.

e Number of Scans: 1024.

o Relaxation Delay: 2.0 s.

e Pulse Width: 45 degrees.

e Acquisition Time: 1.5 s.

e Spectral Width: 200 ppm.

e Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The
spectrum was phased and baseline corrected. Chemical shifts were referenced to the
solvent peak.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrument: Thermo Nicolet Avatar 370 FT-IR or equivalent with a Diamond ATR accessory.

Method: A small drop of neat 1-Methyl-2-pyridone was placed directly onto the ATR crystal.

Number of Scans: 32.

Resolution: 4 cm-1.

Spectral Range: 4000-400 cm-1.

Background: A background spectrum of the clean, empty ATR crystal was collected prior to
the sample measurement.

Processing: The resulting interferogram was Fourier transformed to produce the infrared
spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a
rate of 10 °C/min, and held for 5 minutes.

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Range: m/z 40-550.

Sample Preparation: A dilute solution of 1-Methyl-2-pyridone was prepared in
dichloromethane (1 mg/mL) and 1 pL was injected in splitless mode.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b167067?utm_src=pdf-body
https://www.benchchem.com/product/b167067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 1-Methyl-2-pyridone.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-2-pyridone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167067#spectroscopic-data-nmr-ir-mass-spec-for-1-
methyl-2-pyridone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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